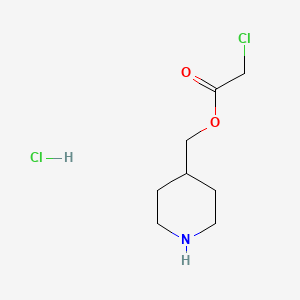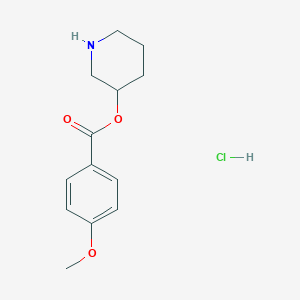
4-Piperidinylmethyl 2-chloroacetate hydrochloride
Vue d'ensemble
Description
4-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Applications De Recherche Scientifique
4-Piperidinylmethyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinylmethyl 2-chloroacetate hydrochloride typically involves the reaction of piperidine with chloroacetic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Mécanisme D'action
The mechanism of action of 4-Piperidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidinylmethyl acetate hydrochloride
- 2-Chloroacetate derivatives
- Piperidine derivatives
Uniqueness
4-Piperidinylmethyl 2-chloroacetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
piperidin-4-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-5-8(11)12-6-7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJBPYVNUMIJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-58-2 | |
| Record name | Acetic acid, 2-chloro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
